molecular formula C7H3ClF3NO3 B1402240 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene CAS No. 146780-22-5

4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene

Cat. No.: B1402240
CAS No.: 146780-22-5
M. Wt: 241.55 g/mol
InChI Key: TUAVSORZTGIROH-UHFFFAOYSA-N
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Description

4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene is an organic compound with the molecular formula C7H3ClF3NO3 It is characterized by the presence of a chloro(difluoro)methoxy group, a fluoro group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene typically involves the nitration of 4-[Chloro(difluoro)methoxy]-1-fluoro-benzene. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures, typically between -10°C to 30°C . The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring without affecting the chloro(difluoro)methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction parameters and reducing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro(difluoro)methoxy group can be substituted by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various nucleophiles.

    Reduction: 4-[Chloro(difluoro)methoxy]-1-fluoro-2-amino-benzene.

    Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.

Scientific Research Applications

4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro(difluoro)methoxy group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[Chloro(difluoro)methoxy]-1-fluoro-benzene: Lacks the nitro group, making it less reactive in redox reactions.

    4-[Chloro(difluoro)methoxy]-1-nitro-benzene: Lacks the fluoro group, affecting its electronic properties.

    4-[Chloro(difluoro)methoxy]-benzene: Lacks both the fluoro and nitro groups, significantly altering its reactivity and applications.

Uniqueness

4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (chloro(difluoro)methoxy) groups allows for a wide range of chemical transformations and interactions with biological targets.

Properties

IUPAC Name

4-[chloro(difluoro)methoxy]-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-4-1-2-5(9)6(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAVSORZTGIROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene
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4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene
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4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene
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4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene

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